N-(4-amino-2-methoxyphenyl)pentanamide
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Overview
Description
N-(4-amino-2-methoxyphenyl)pentanamide is a chemical compound with the molecular formula C12H18N2O2. This compound is known for its unique structure, which includes an amino group, a methoxy group, and a pentanamide chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
N-(4-amino-2-methoxyphenyl)pentanamide is a simplified derivative of Albendazole . It has been evaluated against the nematode Toxocara canis, an ascarid roundworm of animals that can infect humans
Mode of Action
The compound affects the viability of parasites in a time- and concentration-dependent manner . It is similar to Albendazole in its mode of action . .
Biochemical Pathways
Given its anthelmintic properties, it likely interferes with the biochemical pathways essential for the survival and reproduction of the parasites .
Pharmacokinetics
Pharmacokinetic studies demonstrated an excellent drug-likeness profile for this compound . It adheres to major pharmaceutical companies’ filters . .
Result of Action
This compound has shown anthelmintic properties against the nematode Toxocara canis . It affects the viability of parasites in a time- and concentration-dependent manner . Interestingly, it showed a profile of lower cytotoxicity to human and animal cell lines than Albendazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-amino-2-methoxyphenyl)pentanamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-anisidine (4-methoxyaniline) with pentanoic acid. The process typically includes the following steps:
Formation of the Amide Bond: 4-anisidine reacts with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methoxyphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-hydroxy-2-methoxyphenyl)pentanamide.
Reduction: Formation of N-(4-amino-2-methoxyphenyl)pentanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its lower cytotoxicity compared to similar compounds makes it a candidate for drug development.
Industry: It can be used in the development of new materials and chemical products.
Comparison with Similar Compounds
N-(4-amino-2-methoxyphenyl)pentanamide can be compared with other similar compounds such as albendazole and its derivatives. While albendazole is a widely used anthelmintic, this compound has shown a profile of lower cytotoxicity to human and animal cell lines . This makes it a promising candidate for further development as a safer alternative.
List of Similar Compounds
Albendazole: A well-known anthelmintic used to treat parasitic worm infections.
N-(4-methoxyphenyl)pentanamide: A derivative of albendazole with similar antiparasitic properties.
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-5-12(15)14-10-7-6-9(13)8-11(10)16-2/h6-8H,3-5,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZOTSLSKOFUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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